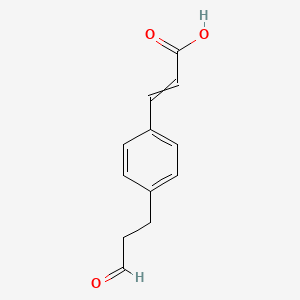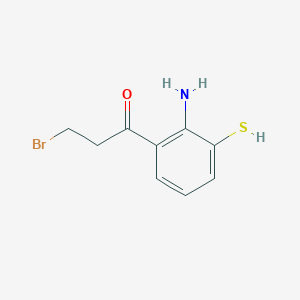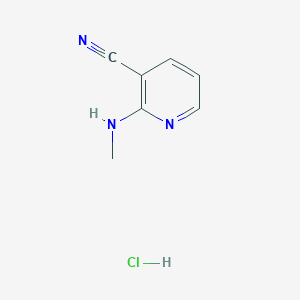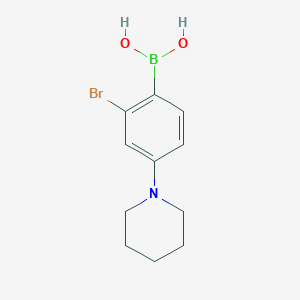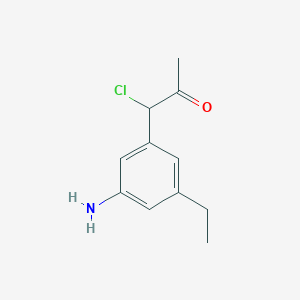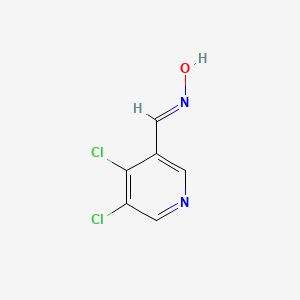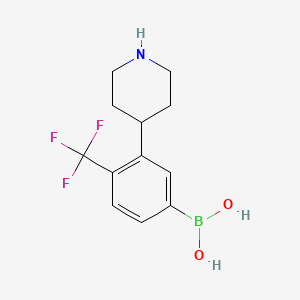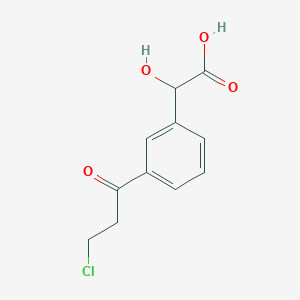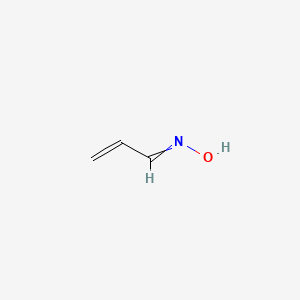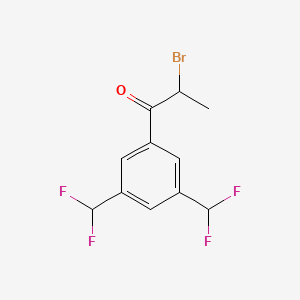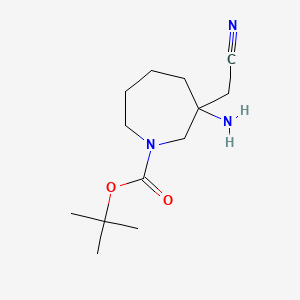
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the amino and cyanomethyl groups. The tert-butyl group is often introduced as a protecting group to enhance the stability of the compound during the synthesis process. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like tert-butyl chloroformate .
Chemical Reactions Analysis
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and cyanomethyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(methylamino)azepane-1-carboxylate: This compound has a methylamino group instead of a cyanomethyl group, which may affect its reactivity and applications.
tert-Butyl 3-(dibenzylamino)azepane-1-carboxylate:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which provides different steric and electronic characteristics compared to the azepane derivative.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(cyanomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-9-5-4-6-13(15,10-16)7-8-14/h4-7,9-10,15H2,1-3H3 |
InChI Key |
XOSSVDAKFZFMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
